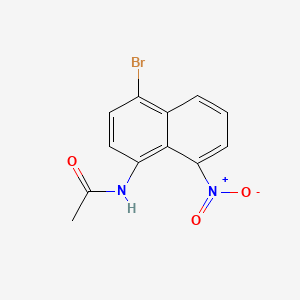![molecular formula C5H5BrN4O B14036209 2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of N-(2-pyridyl)amidines, which undergo oxidative cyclization to form the triazolopyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Chemical Biology: It is employed as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dihydro-4H-triazolo[4,5-c]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds also have a triazole ring and are used in similar research applications.
Uniqueness
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C5H5BrN4O |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C5H5BrN4O/c6-5-8-3-4(11)7-1-2-10(3)9-5/h1-2H2,(H,7,11) |
Clé InChI |
MVUKQJNUGUSNBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC(=N2)Br)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)


![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)





